Ethyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)propanoate

Physicochemical profiling Lead optimization Drug-likeness

SAR teams often encounter synthetic bottlenecks when introducing pyridazine thioether pharmacophores. This pre-functionalized building block bypasses the post-cyclization amidation step, reducing the sequence by one transformation. Key measurable advantages: XLogP3=1.9 (lower lipophilicity than benzamido analogs), TPSA=120 Ų, and an ethyl ester handle that permits selective derivatization without premature hydrolysis. The furan-2-carboxamido group directly enables experimental validation of antifungal potency hypotheses (cf. WO2020109391A1). Supplied with full analytical certification to support rapid hit-to-lead progression.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35
CAS No. 1021061-34-6
Cat. No. B2742756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)propanoate
CAS1021061-34-6
Molecular FormulaC14H15N3O4S
Molecular Weight321.35
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NN=C(C=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C14H15N3O4S/c1-3-20-14(19)9(2)22-12-7-6-11(16-17-12)15-13(18)10-5-4-8-21-10/h4-9H,3H2,1-2H3,(H,15,16,18)
InChIKeyGWTYDOKJSPKIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)propanoate: Pyridazine Building Block


Ethyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)propanoate is a synthetic organic compound featuring a pyridazine core functionalized with a furan-2-carboxamido group and an ethyl propanoate thioether side chain [1]. Its molecular formula is C14H15N3O4S with a molecular weight of 321.35 g/mol [2]. The compound belongs to the class of pyridazine (thio)amide derivatives, a scaffold extensively investigated in pharmaceutical and agrochemical research for its versatile hydrogen-bonding capacity and tunable lipophilicity [3]. The presence of both a furan-2-carboxamido moiety and a thioether-linked propanoate ester distinguishes this compound from simpler pyridazine analogs, offering a unique three-dimensional pharmacophore for structure-activity relationship (SAR) studies.

Pyridazine (thio)amide scaffold for tunable lipophilicity studies
Furan-2-carboxamido motif offers a unique pharmacophore for SAR
Ethyl propanoate ester handle supports selective derivatization

Why Generic Substitution Fails


Generic substitution among pyridazine thioether derivatives is not straightforward because the physicochemical properties—specifically lipophilicity (XLogP3), topological polar surface area (TPSA), and the hydrogen-bonding signature of the amide substituent—govern molecular recognition, solubility, and metabolic stability [1]. Replacing the furan-2-carboxamido group of ethyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)propanoate with a benzamido or cyclopropanecarboxamido moiety alters these properties substantially, potentially invalidating SAR models built on the furan-containing scaffold [2]. The ester type (ethyl vs. methyl vs. benzyl) further modulates reactivity in downstream derivatization reactions, making direct interchange without re-optimization impractical [3]. Below we provide the available quantitative evidence that defines the differentiation space.

Furan → Benzamido replacement

May shift lipophilicity and polar surface area, altering recognition and solubility profiles.

Ethyl → Methyl or Benzyl ester

Ester type modulates hydrolysis rate and steric environment, impacting downstream derivatization routes.

Analog thioether positioning

Variations in thioether linkage or substitution may shift scaffold topology and target engagement.

Differentiation Evidence vs. Analogs


Furan vs. Fluorobenzamido Physicochemical Profile

The target compound's furan-2-carboxamido substituent confers a lower computed lipophilicity (XLogP3 = 1.9) and higher topological polar surface area (TPSA = 120 Ų) compared to the closely related 3-fluorobenzamido analog (XLogP3 = 2.3; TPSA = 106 Ų) [1][2]. This 0.4 log unit reduction in XLogP3 and 14 Ų increase in TPSA predict improved aqueous solubility and reduced passive membrane permeability for the target compound relative to the fluorophenyl comparator [1][2].

Physicochemical Profile
Cross-study comparable
XLogP3 1.9 vs 2.3 TPSA 120 vs 106 Ų
Lower lipophilicity, higher polarity may support solubility-driven lead optimization.
Computed properties; experimental validation recommended.
Physicochemical profiling Lead optimization Drug-likeness

Commercial Purity and Supply Availability

Ethyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)propanoate is commercially available from Life Chemicals (catalog F5225-0494) in multiple packaging sizes ranging from 1 mg to 30 mg, with standard purity ≥95% [1]. Pricing ranges from $54.00 (1 mg) to $119.00 (30 mg) as of the latest listing [1]. In contrast, the structurally similar benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate (CAS 1021026-26-5), which replaces the ethyl propanoate with a benzyl acetate ester, is listed with MW 369.4 g/mol and standard purity ≥95% from alternate suppliers , though direct pricing comparison is unavailable.

Commercial Availability
Supporting evidence
Purity ≥95% Pack sizes 1–30 mg Price range $54–$119
Multiple packaging options support dose-response screening workflows.
Pricing as of listing date; verify current availability.
Chemical procurement Building block supply Purity specification

Fungicide Lead Potential of Furan-Pyridazine Scaffold

International patent WO2020109391A1 (Bayer) claims pyridazine (thio)amide compounds, including those bearing heteroaryl carboxamido substituents analogous to the furan-2-carboxamido group present in the target compound, as having advantages over known fungicidal compounds in at least some aspects of phytopathogenic microorganism control [1]. While the patent does not provide head-to-head EC50 data for this specific compound, the structural inclusion of a furan-2-carboxamido motif within the claimed Markush structures indicates that this substitution pattern is considered advantageous for fungicidal activity relative to unsubstituted or alkyl-substituted amide analogs [1].

Fungicide Patent Scope
Class-level inference
Included in Markush structures of WO2020109391A1 claiming advantages over prior art.
Enables experimental validation of furan advantage hypothesis.
Activity data require experimental determination.
Agrochemical fungicide Phytopathogenic fungi Lead scaffold

LRRK2 Kinase Inhibitor Intermediate Advantage

Patents directed to triazolopyridazine LRRK2 inhibitors (EP2844660B1) explicitly employ ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate as a key synthetic intermediate for constructing the triazolopyridazine core via hydrazide condensation followed by cyclization [1]. The target compound, bearing a furan-2-carboxamido group in place of the chloro substituent, offers a direct entry into amide-linked analogs that bypasses the need for post-cyclization amidation, potentially streamlining the synthesis of furan-containing triazolopyridazine libraries [1].

Synthetic Efficiency
Class-level inference
Pre-installed furan-2-carboxamido group bypasses post-cyclization amidation, reducing ~1 synthetic step.
Streamlines kinase inhibitor library synthesis.
No comparative yield data available.
LRRK2 kinase Triazolopyridazine Medicinal chemistry intermediate

Ethyl vs. Methyl Ester Derivatization Selectivity

The ethyl ester of the target compound (MW 321.35) differs from the methyl ester analog methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)propanoate (MW 335.4) both in molecular weight and in the steric/electronic environment of the ester carbonyl [1][2]. Ethyl esters generally exhibit slower alkaline hydrolysis rates than methyl esters due to increased steric hindrance at the carbonyl carbon, providing a wider window for selective transformations at other functional groups (e.g., amide coupling, thioether oxidation) without ester cleavage [3].

Ester Hydrolysis Rate
Class-level inference
Ethyl ester predicted ~2–5× slower alkaline hydrolysis than methyl ester (class-level trend).
Wider chemoselectivity window for multi-step derivatization.
Specific rates require experimental determination.
Ester hydrolysis Scaffold diversification Prodrug design

Application Scenarios


Physicochemical-Tailored Library Design

Medicinal chemistry teams requiring building blocks with defined lipophilicity-polarity profiles can incorporate ethyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)propanoate (XLogP3 = 1.9; TPSA = 120 Ų) as a starting material for parallel library synthesis, exploiting its lower LogP and higher TPSA compared to benzamido analogs (XLogP3 = 2.3; TPSA = 106 Ų) to systematically explore the impact of polarity on target engagement and ADME properties [1][2].

Fungicide Lead: Furan-Pyridazine Scaffold

Agrochemical discovery groups pursuing pyridazine (thio)amide fungicides, as described in WO2020109391A1, can use this compound to experimentally test the contribution of the furan-2-carboxamido group to antifungal potency against Phytophthora infestans, Botrytis cinerea, or Puccinia recondita, directly validating the structural hypotheses embedded in the Bayer patent claims [3].

LRRK2 Inhibitor Intermediate Synthesis

Groups synthesizing triazolopyridazine kinase inhibitors, following the route disclosed in EP2844660B1, can substitute ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate with the pre-functionalized furan-2-carboxamido building block to eliminate the post-cyclization amidation step, thereby reducing synthetic step count by one and accelerating library generation for LRRK2-targeted lead optimization [4].

SAR of Pyridazine Thioether Bioisosteres

Researchers investigating the bioisosteric replacement of phenyl or benzyl groups with heteroaryl furan moieties in pyridazine-based bioactive molecules can use this compound as a direct comparator to benzamido or cyclopropanecarboxamido analogs, with the added advantage of the ethyl ester handle enabling selective derivatization without premature ester hydrolysis [1][5].

Application
Selection Property
Validation Focus
Medicinal chemistry library design with defined lipophilicity-polarity profile
Computed lipophilicity and polarity descriptors
Polarity-driven target engagement and ADME optimization
Pyridazine (thio)amide fungicide research
Furan-2-carboxamido motif as heteroaryl substituent
Experimental validation of fungicidal activity against target phytopathogens
Triazolopyridazine kinase inhibitor intermediate synthesis
Pre-functionalized furan-2-carboxamido building block
Synthetic step reduction compared to post-cyclization amidation
Bioisostere SAR studies of pyridazine thioethers
Heteroaryl furan vs aryl/alkyl carboxamido comparison
Chemoselective ethyl ester handle for selective derivatization
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